4-(3-Hydroxymethylphenyl)-3-methylbenzoic acid

pKa acid dissociation constant positional isomerism

4-(3-Hydroxymethylphenyl)-3-methylbenzoic acid (CAS 1261889-55-7) is a substituted biphenyl carboxylic acid derivative with the molecular formula C15H14O3 and molecular weight of 242.27 g/mol. The compound features a 2-methyl substitution on the central benzoic acid ring and a 3′-hydroxymethyl group on the pendant phenyl ring, distinguishing it from other hydroxymethylbiphenyl carboxylic acid positional isomers.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 1261889-55-7
Cat. No. B6397630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxymethylphenyl)-3-methylbenzoic acid
CAS1261889-55-7
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)C2=CC=CC(=C2)CO
InChIInChI=1S/C15H14O3/c1-10-7-13(15(17)18)5-6-14(10)12-4-2-3-11(8-12)9-16/h2-8,16H,9H2,1H3,(H,17,18)
InChIKeyLZFCQFOYTUEARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Hydroxymethylphenyl)-3-methylbenzoic Acid (CAS 1261889-55-7): Chemical Identity and Baseline Procurement Specifications


4-(3-Hydroxymethylphenyl)-3-methylbenzoic acid (CAS 1261889-55-7) is a substituted biphenyl carboxylic acid derivative with the molecular formula C15H14O3 and molecular weight of 242.27 g/mol . The compound features a 2-methyl substitution on the central benzoic acid ring and a 3′-hydroxymethyl group on the pendant phenyl ring, distinguishing it from other hydroxymethylbiphenyl carboxylic acid positional isomers . Available from specialty chemical suppliers with a typical purity specification of 95% , this compound serves as a synthetic intermediate or building block in organic synthesis and medicinal chemistry applications .

Why 4-(3-Hydroxymethylphenyl)-3-methylbenzoic Acid Cannot Be Generically Substituted with Positional Isomers


Within the class of hydroxymethyl-substituted methylbiphenyl carboxylic acids, positional isomerism introduces quantifiable differences in physicochemical properties that directly impact synthetic utility and formulation behavior. Specifically, the pKa of the carboxylic acid moiety varies systematically with the position of the hydroxymethyl substituent—ranging from approximately 2.45 for the ortho isomer to 4.25 for the meta isomer—altering ionization state at physiological and preparative pH conditions [1][2]. These differences in acid strength affect salt formation, coupling reaction efficiency, chromatographic retention, and solubility profiles, precluding simple isomeric substitution without re-optimization of reaction or purification protocols. The 3′-hydroxymethyl-2-methyl substitution pattern of this compound (CAS 1261889-55-7) confers a distinct pKa of 4.25±0.10 (predicted) , which differs meaningfully from the 4′-isomer (CAS 925908-21-0) and the non-methylated analog (CAS 176212-48-9), mandating compound-specific verification of compatibility with downstream applications [3].

Quantitative Differentiation Evidence: 4-(3-Hydroxymethylphenyl)-3-methylbenzoic Acid vs. Positional Isomers and Analogs


pKa Comparison: Meta-Hydroxymethyl Substitution Yields Intermediate Acid Strength vs. Ortho and Para Isomers

The pKa of 4-(3-hydroxymethylphenyl)-3-methylbenzoic acid (4.25±0.10, predicted) occupies an intermediate position between the substantially more acidic ortho isomer (pKa 2.45, experimental) [1] and the slightly less acidic para isomer (pKa 4.47, experimental) [2]. The approximately 2 log-unit difference between the ortho and meta isomers corresponds to a 100-fold difference in acid dissociation constant (Ka). Notably, the non-methylated 3′-hydroxymethyl-[1,1′-biphenyl]-3-carboxylic acid analog exhibits a markedly different pKa of 8.59 (experimental) [3], underscoring the functional impact of the 2-methyl substitution.

pKa acid dissociation constant positional isomerism ionization state carboxylic acid

Commercial Purity Benchmarking: 95% Minimum Specification Aligns with Analog Standards

The target compound is commercially supplied with a minimum purity specification of 95% from multiple vendors including AKSci and abcr . This purity specification is identical to that of its 4′-positional isomer (4-(4-hydroxymethylphenyl)-3-methylbenzoic acid, CAS 925908-21-0), which is also supplied at 95% minimum purity , and the 2′-positional isomer (4-(2-hydroxymethylphenyl)-3-methylbenzoic acid, supplied at 95%) . No vendor-supplied analytical data for impurity profiles or residual solvent content was identified in publicly available documentation.

purity quality specification vendor comparison synthetic intermediate

Chemical Stability Profile: Hydroxymethyl Group Enables Controlled Oxidation for Synthetic Diversification

The hydroxymethyl (-CH2OH) functional group on the 3′-phenyl ring of the target compound is susceptible to oxidation, enabling conversion to the corresponding 3′-carboxy derivative. This reactivity is documented for the compound class: the hydroxymethyl group can be oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate or chromium trioxide . This property is not unique to the 3′-isomer but is common to all hydroxymethyl-substituted biphenyl carboxylic acids; however, the regiochemistry of the oxidation product—a 3′-carboxy-2-methylbiphenyl-4-carboxylic acid—differs from products derived from the 2′- or 4′-isomers. In the context of biphenyldicarboxylic acid (BPDA) production, hydroxymethylbiphenylcarboxylic acids represent intermediates in hydrogenation-based purification processes where formylbiphenylcarboxylic acid impurities are selectively reduced [1].

oxidation hydroxymethyl synthetic intermediate carboxylic acid functional group transformation

Boiling Point and Density Prediction: Meta-Isomer Exhibits Distinct Physicochemical Parameters

Predicted physicochemical parameters for the target compound include a boiling point of 429.6±33.0 °C and a density of 1.227±0.06 g/cm³ . In comparison, the 4′-(hydroxymethyl)-[1,1′-biphenyl]-2-carboxylic acid analog (a non-methylated regioisomer) exhibits predicted values of 419.7±33.0 °C for boiling point and 1.260±0.06 g/cm³ for density [1]. The approximately 10 °C higher predicted boiling point and lower density of the target compound (Δ density ≈ -0.033 g/cm³) reflect the combined effects of the 2-methyl substitution and the 3′-hydroxymethyl regiospecific placement. While these are computational predictions rather than experimental measurements, they indicate differential behavior relevant to purification method selection (e.g., distillation feasibility, recrystallization solvent selection).

boiling point density predicted properties physicochemical characterization

Recommended Application Scenarios for 4-(3-Hydroxymethylphenyl)-3-methylbenzoic Acid Based on Quantified Differentiation


Synthesis of Regiospecifically Functionalized Biphenyldicarboxylic Acid Derivatives

The target compound serves as a precursor to 3′-carboxy-2-methylbiphenyl-4-carboxylic acid via oxidation of the hydroxymethyl group . This specific regioisomer of biphenyldicarboxylic acid (BPDA) cannot be obtained from the 2′- or 4′-hydroxymethyl positional isomers. BPDAs are valuable intermediates in polyester and plasticizer production [1]. The distinct pKa of 4.25 also informs carboxylate salt formation conditions for subsequent coupling reactions. Users requiring the 3′,4-dicarboxy-2-methyl substitution pattern should procure this specific isomer.

pH-Dependent Extraction and Purification Protocol Development

The pKa of 4.25±0.10 for the target compound differs meaningfully from the ortho isomer (pKa 2.45) and para isomer (pKa 4.47) [1]. At pH 7.4 (physiological buffer), the target compound exists predominantly in its ionized carboxylate form (approximately 99.9% ionized based on Henderson-Hasselbalch), whereas the ortho isomer is nearly fully ionized across a broader pH range, and the para isomer exhibits slightly lower ionization at neutral pH. These differences enable isomeric separation via ion-exchange chromatography or pH-controlled liquid-liquid extraction—a critical consideration for purification of regioisomeric mixtures.

Medicinal Chemistry Scaffold Requiring Specific pKa Tuning

For structure-activity relationship (SAR) studies where the carboxylic acid pKa influences target binding, membrane permeability, or off-target interactions, the meta-hydroxymethyl substitution provides a pKa of 4.25 , intermediate between ortho (pKa 2.45) and para (pKa 4.47) isomers [1]. The approximately 100-fold difference in Ka between ortho and meta isomers corresponds to a substantial shift in ionization state that may affect ligand-receptor electrostatics. The 2-methyl group further distinguishes this scaffold from non-methylated analogs, which exhibit markedly different pKa values (e.g., pKa 8.59 for the 3′-hydroxymethyl non-methylated analog) [2], underscoring the need for compound-specific procurement rather than analog substitution.

Building Block for Polyester and Polymer Precursor Synthesis

As a hydroxymethylbiphenylcarboxylic acid, the target compound aligns with the chemical class of intermediates described in BPDA purification patents, where such compounds are generated via selective hydrogenation of formylbiphenylcarboxylic acid impurities . The compound can be further oxidized to the corresponding dicarboxylic acid or esterified for incorporation into polyester backbones [1]. The specific 2-methyl-3′-hydroxymethyl substitution pattern provides a unique monomer structure with potential to modulate polymer chain packing, thermal properties, or solubility relative to unsubstituted or differently substituted BPDAs.

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